2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.
Attachment of the Indazole Moiety: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the indazole ring to the triazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, leading to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfanyl and triazole groups.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzymes, while the sulfanyl group can form covalent bonds with thiol groups in proteins. The indazole moiety may contribute to binding affinity and specificity through π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
- **2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone
Uniqueness
The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of the indazole moiety distinguishes it from other similar compounds, potentially offering unique biological activity and binding properties.
Properties
Molecular Formula |
C28H28N6O2S |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-indazol-6-yl)acetamide |
InChI |
InChI=1S/C28H28N6O2S/c1-28(2,3)20-8-5-18(6-9-20)26-32-33-27(34(26)22-11-13-23(36-4)14-12-22)37-17-25(35)30-21-10-7-19-16-29-31-24(19)15-21/h5-16H,17H2,1-4H3,(H,29,31)(H,30,35) |
InChI Key |
TZBGTLXTFQVBPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC5=C(C=C4)C=NN5 |
Origin of Product |
United States |
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